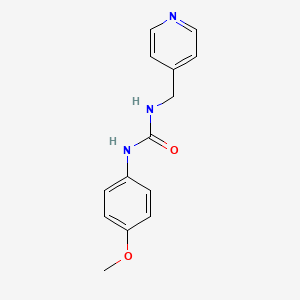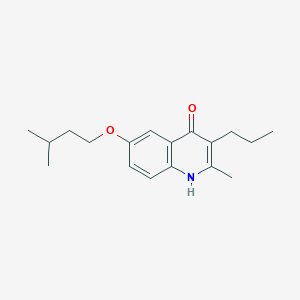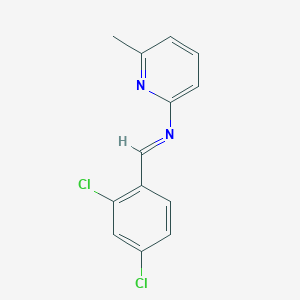
N-(2,4-dichlorobenzylidene)-6-methyl-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorobenzylidene)-6-methyl-2-pyridinamine, also known as pyrithione or PT, is a synthetic organic compound that has been extensively studied for its antimicrobial properties. PT is a white crystalline powder that is soluble in ethanol and dimethyl sulfoxide and has a molecular weight of 317.2 g/mol. This compound has been used in a variety of applications, including as a preservative in cosmetics and personal care products, as well as in the treatment of dandruff and other skin conditions.
作用機序
The mechanism of action of PT is not fully understood, but it is believed to involve the disruption of cell membrane function in microorganisms. PT has been shown to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, and to disrupt the function of bacterial cell membranes. This disruption leads to the death of the microorganism.
Biochemical and Physiological Effects
PT has been shown to have a low toxicity profile and is generally considered safe for use in cosmetics and personal care products. However, some studies have suggested that PT may have cytotoxic effects on certain cells, such as human keratinocytes. Further research is needed to fully understand the biochemical and physiological effects of PT.
実験室実験の利点と制限
One advantage of using PT in lab experiments is its broad-spectrum antimicrobial activity, which allows for the testing of multiple microorganisms with a single compound. PT is also relatively inexpensive and easy to synthesize, making it a cost-effective option for research. However, PT has some limitations, including its potential cytotoxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research on PT. One area of interest is the development of new formulations of PT for use in the treatment of skin conditions. Another potential direction is the investigation of the potential use of PT in the treatment of other diseases, such as cancer. Additionally, further research is needed to fully understand the mechanism of action of PT and its potential cytotoxic effects.
合成法
PT can be synthesized by the reaction of 2,4-dichlorobenzaldehyde and 2-pyridylamine in the presence of a base such as sodium hydroxide. The resulting product can then be purified by recrystallization or column chromatography. This synthesis method has been well-established and is widely used in the production of PT for various applications.
科学的研究の応用
PT has been extensively studied for its antimicrobial properties, particularly its ability to inhibit the growth of various fungi and bacteria. This compound has been shown to be effective against a wide range of microorganisms, including Candida albicans, Escherichia coli, and Staphylococcus aureus. PT has also been studied for its potential use in the treatment of various skin conditions, such as dandruff, seborrheic dermatitis, and psoriasis.
特性
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2/c1-9-3-2-4-13(17-9)16-8-10-5-6-11(14)7-12(10)15/h2-8H,1H3/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVWBUPOIYCJQS-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)methanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

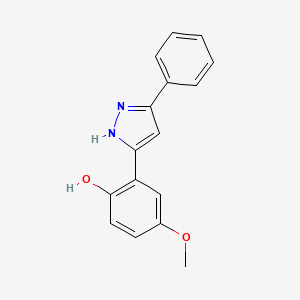

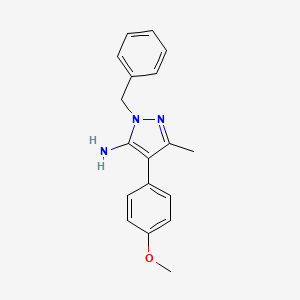
![N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)

![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5715054.png)
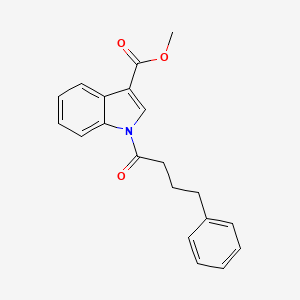
![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)
